molecular formula C20H19FN4O3 B2395623 N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide CAS No. 1207044-95-8

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide

Cat. No.: B2395623
CAS No.: 1207044-95-8
M. Wt: 382.395
InChI Key: NANZQJOADWBBOH-UHFFFAOYSA-N
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Description

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridazinone ring, and a methoxynicotinamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediates that are subsequently reacted under specific conditions to yield the final product. Common synthetic routes may involve:

    Formation of the Pyridazinone Ring: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions, where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Methoxynicotinamide Moiety: This step often involves amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Shares a fluorophenyl group but differs in the core structure.

    2-(4-fluorophenyl)-N-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]carbamoyl}acetamide: Contains a fluorophenyl group and a pyridine ring but has different substituents.

Uniqueness

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2-methoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c1-28-20-16(4-2-11-23-20)19(27)22-12-3-13-25-18(26)10-9-17(24-25)14-5-7-15(21)8-6-14/h2,4-11H,3,12-13H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANZQJOADWBBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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